Cintirorgon

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cintirorgon, also known as LYC-55716, is a first-in-class, selective, and orally bioavailable RORγ agonist . It modulates the gene expression of RORγ expressing T lymphocyte immune cells, resulting in enhanced effector function, decreased immunosuppression, decreased tumor growth, and improved survival .

Molecular Structure Analysis

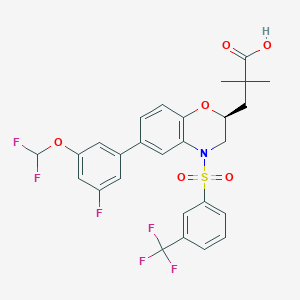

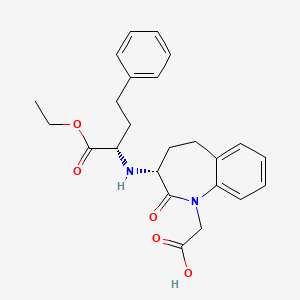

Cintirorgon is a synthetic organic compound with the formal name (2S)-6- [3-(difluoromethoxy)-5-fluorophenyl]-3,4-dihydro-α,α-dimethyl-4- [ [3- (trifluoromethyl)phenyl]sulfonyl]-2H-1,4-benzoxazine-2-propanoic acid . Its molecular formula is C27H23F6NO6S and it has a molecular weight of 603.5 .Physical And Chemical Properties Analysis

Cintirorgon is a crystalline solid with a purity of ≥98%. It is soluble in DMSO up to 100 mg/ml . The compound has a topological polar surface area of 101.52 .科学研究应用

Antitumor Agent

Cintirorgon is a promising first-in-class antitumor agent . It acts as a RORγ agonist in the treatment against various types of cancer .

Immunotherapeutic Agent

Cintirorgon is also considered a first-in-class immunotherapeutic agent . It can be used in cancer treatment as both mono- and combination therapy .

Quantification in Biological Samples

A bioanalytical method has been developed for the quantification of Cintirorgon in mouse plasma and tissue homogenates using LC-MS/MS . This method supports preclinical mouse studies .

Application in Preclinical Mouse Studies

The developed method for quantification has been successfully applied to preclinical studies with Cintirorgon in mice . This allows for the monitoring of the drug’s concentration in the body over time .

Study of Drug Distribution

The method of quantification allows for the study of the distribution of Cintirorgon in different tissues. Partial validation was performed in eight different homogenates originating from brain, kidney, liver, lung, small intestine, small intestine content, spleen, and testis .

Development of New Therapies

The properties of Cintirorgon, particularly its agonistic properties to the retinoic acid receptor–related orphan receptor (ROR), make it a promising candidate for the development of new therapies .

作用机制

Target of Action

Cintirorgon, also known as LYC-55716, is a first-in-class, oral, small-molecule investigational agent that selectively activates the transcription factor retinoic acid receptor–related orphan receptor γ (RORγ) . RORγ regulates type 17 effector T-cell differentiation and function and is key to immune cell regulation .

Mode of Action

Cintirorgon interacts with its primary target, RORγ, to modulate immune cell gene expression. This interaction increases effector T-cell activity and decreases immune suppression . By acting on a transcription factor, RORγ agonists like Cintirorgon integrate multiple antitumor mechanisms into a single therapeutic .

Biochemical Pathways

The activation of RORγ by Cintirorgon affects the differentiation and function of type 17 effector T-cells . This modulation of immune cell gene expression leads to an increase in effector T-cell activity and a decrease in immune suppression

Pharmacokinetics

It is known that patients received 28-day treatment cycles of oral cintirorgon, and the dose and dosing regimen were determined according to the pharmacokinetic profile and safety .

Result of Action

The activation of RORγ by Cintirorgon leads to an increase in effector T-cell activity and a decrease in immune suppression . This results in preliminary evidence of antitumor activity, as seen in a phase 1 study where some patients had confirmed partial responses and others had disease stabilization for 2 to 12 months .

Action Environment

It is known that cintirorgon is administered orally, suggesting that factors such as gastrointestinal ph and the presence of food might influence its absorption and bioavailability .

安全和危害

Cintirorgon is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Protective measures such as wearing safety goggles, chemical-resistant rubber gloves, and impervious clothing are recommended when handling Cintirorgon .

Relevant Papers There are several papers that have been published on Cintirorgon. One paper discusses the development and validation of an LC-MS/MS assay for the quantification of Cintirorgon in mouse plasma and tissue homogenates . Another paper presents a Phase 1 open-label, multicenter study of Cintirorgon, discussing its safety, tolerability, and preliminary evidence of antitumor activity .

属性

IUPAC Name |

3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULSIMHVQYBADX-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F6NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2055536-64-4 |

Source

|

| Record name | Cintirorgon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055536644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cintirorgon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPN433P0EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)